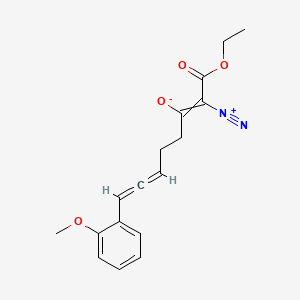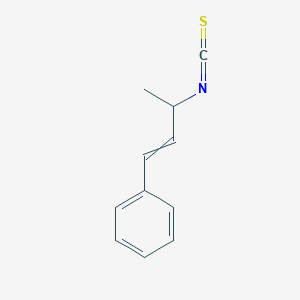
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate typically involves the diazotization of an aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through various synthetic routes.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate coupling partner, such as an activated aromatic compound, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound involves large-scale diazotization reactors. These reactors are designed to handle the exothermic nature of the diazotization reaction and ensure efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols, anilines, and other activated aromatic compounds to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling Reactions: The reaction is typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: Aromatic amines are formed.
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate has various applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is exploited in the synthesis of azo compounds and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium Chloride: A widely studied diazonium salt used in the synthesis of azo dyes.
p-Nitrobenzenediazonium Fluoroborate: Another diazonium salt with applications in organic synthesis.
Uniqueness
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate is unique due to its specific structure, which includes an ethoxy group and a methoxyphenyl group. These functional groups can influence the reactivity and properties of the compound, making it distinct from other diazonium salts.
Propiedades
Número CAS |
920977-79-3 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-17(21)16(19-18)14(20)11-6-4-5-9-13-10-7-8-12-15(13)22-2/h4,7-10,12H,3,6,11H2,1-2H3 |
Clave InChI |
FSDXCFRGTPGRHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(CCC=C=CC1=CC=CC=C1OC)[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)



![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

